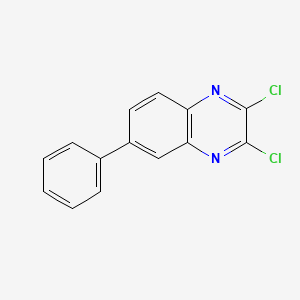

2,3-Dichloro-6-phenylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Dichloro-6-phenylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis . The presence of chlorine and phenyl groups in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-phenylquinoxaline typically involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. One common method is the reaction of o-phenylenediamine with benzil in the presence of a solvent like rectified spirit. The mixture is heated in a water bath, followed by recrystallization from aqueous ethanol to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-phenylquinoxaline undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: DDQ in acetonitrile under photoirradiation.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

Oxidation: Quinoxaline derivatives.

Reduction: Reduced quinoxaline compounds.

Substitution: Amino or thio-substituted quinoxalines.

Scientific Research Applications

Medicinal Chemistry

2,3-Dichloro-6-phenylquinoxaline has shown promise as a therapeutic agent due to its diverse biological activities:

- Antimicrobial Activity : Research indicates that derivatives of quinoxaline, including this compound, exhibit significant antibacterial and antifungal properties. Studies have demonstrated that certain derivatives can inhibit a range of bacterial strains and fungi effectively .

- Anticancer Properties : Several studies have explored the anticancer potential of quinoxaline derivatives. For instance, compounds derived from this compound have shown selective cytotoxicity against various cancer cell lines, such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating diseases characterized by chronic inflammation .

Organic Synthesis

In organic chemistry, this compound serves as an essential intermediate for synthesizing more complex organic molecules. Its reactivity allows for various substitution reactions that can yield compounds with diverse functional groups suitable for further applications in pharmaceuticals and agrochemicals .

Materials Science

The compound is also being explored in the field of materials science , particularly in the development of organic semiconductors and photovoltaic materials. Its electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Antimicrobial Activity

A study synthesized several new substituted quinoxalines from 2,3-Dichloroquinoxaline and tested their antimicrobial activity against multiple bacterial and fungal strains. The results showed that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Case Study 2: Anticancer Activity

In another investigation, a series of derivatives based on this compound were evaluated for their antiproliferative effects on human cancer cell lines. The study found that several compounds displayed high potency with low micromolar IC50 values, suggesting their potential as targeted anticancer therapies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-phenylquinoxaline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antibacterial activity . The presence of chlorine and phenyl groups enhances its binding affinity to these targets.

Comparison with Similar Compounds

2,3-Diphenylquinoxaline: Lacks chlorine atoms, making it less reactive in certain chemical reactions.

2,3-Dichloroquinoxaline: Similar structure but without the phenyl group, affecting its biological activity.

2,3-Diaminoquinoxaline: Contains amino groups instead of chlorine, leading to different reactivity and applications.

Uniqueness: 2,3-Dichloro-6-phenylquinoxaline is unique due to the presence of both chlorine and phenyl groups, which enhance its chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research and industrial applications.

Biological Activity

2,3-Dichloro-6-phenylquinoxaline is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, particularly its antimicrobial and anticancer properties, mechanisms of action, and recent research findings.

- Chemical Formula : C11H8Cl2N4

- Molecular Weight : Approximately 273.11 g/mol

- Structure : It features two chlorine atoms at positions 2 and 3 of the quinoxaline ring and a phenyl group at position 6.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound has been shown to inhibit DNA gyrase in bacteria, leading to antibacterial effects.

- Anticancer Activity : It may induce cytotoxic effects in cancer cells through mechanisms such as apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against various pathogens:

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/L) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.25 - 1 | High (including MRSA) |

| Enterococcus faecium | 0.25 - 1 | High (including VRE) |

| Escherichia coli | 1 - 4 | Moderate |

| Candida albicans | 0.5 - 2 | Moderate |

The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, recent investigations have highlighted the anticancer potential of this quinoxaline derivative:

- Cytotoxicity Studies : Research has indicated that derivatives of this compound can effectively reduce cell viability in various cancer cell lines through mechanisms involving mitochondrial dysfunction and apoptosis induction .

- Case Study : A study on Leishmania amazonensis demonstrated that certain derivatives showed significant antiproliferative effects against this parasite, suggesting potential applications in treating parasitic infections as well .

Case Studies

- Antimicrobial Resistance : A study evaluated the effectiveness of quinoxaline derivatives against antibiotic-resistant strains. Compounds derived from this compound showed comparable or superior activity to existing antibiotics like vancomycin and linezolid .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that specific derivatives significantly inhibited growth in hypoxic cancer cell models, indicating their potential use in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,3-Dichloro-6-phenylquinoxaline, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with halogenated precursors. For example, intermediates like 4-chloro-1,2-diaminobenzene can react with substituted benzils or alkynes under controlled conditions. Key optimization parameters include:

- Solvent selection : Dimethylformamide (DMF) or dichloromethane enhances reactant solubility and reaction efficiency .

- Catalysts : Copper(I) chloride (CuCl) is often used to facilitate cyclization in quinoxaline derivatives .

- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and minimizing side products .

- Purification : Column chromatography with solvents like petroleum ether/EtOAc mixtures improves yield and purity .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction is the gold standard. Key structural features include:

- Planarity : The quinoxaline core is typically planar, with substituents (e.g., phenyl groups) twisted at dihedral angles (e.g., 11.99° in a related compound) .

- Intermolecular interactions : C–H⋯π and π–π stacking stabilize the crystal lattice, influencing physicochemical properties .

- Data refinement : Hydrogen atoms are modeled as riding atoms, with displacement parameters tied to parent carbons .

Advanced Research Questions

Q. How can computational methods predict feasible synthetic routes for novel quinoxaline derivatives?

AI-powered retrosynthesis tools (e.g., Template_relevance models) leverage reaction databases to propose pathways. For example:

- Reaxys/Bkms_metabolic models : Identify precursors and intermediates based on known quinoxaline syntheses .

- Quantum mechanical calculations : Assess thermodynamic feasibility of halogenation or substitution steps .

- Machine learning : Predict reaction yields by training on datasets of similar heterocyclic compounds .

Q. What mechanistic insights explain the reactivity of the chloro substituents in this compound during nucleophilic substitution?

The chloro groups at positions 2 and 3 are electrophilic due to electron withdrawal by the quinoxaline ring. Key factors include:

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

- Leaving group ability : Chlorine’s moderate electronegativity allows displacement by amines or thiols under mild conditions .

- Steric hindrance : Bulky substituents on the phenyl group at position 6 can slow substitution kinetics .

Q. How do researchers resolve contradictions in reported biological activities of quinoxaline derivatives?

Discrepancies often arise from assay variability or structural modifications. Strategies include:

- Standardized assays : Use kinase inhibition or antimicrobial protocols with controls for cytotoxicity .

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing chlorine with trifluoromethyl) to isolate contributing factors .

- Meta-analysis : Compare datasets across studies, adjusting for differences in experimental conditions (e.g., cell lines, concentrations) .

Q. Methodological Considerations

Q. What analytical techniques are essential for characterizing this compound derivatives?

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .

- Thermal analysis : Differential scanning calorimetry (DSC) assesses stability and polymorphic forms .

Q. How can researchers optimize solubility for in vitro biological assays?

Properties

Molecular Formula |

C14H8Cl2N2 |

|---|---|

Molecular Weight |

275.1 g/mol |

IUPAC Name |

2,3-dichloro-6-phenylquinoxaline |

InChI |

InChI=1S/C14H8Cl2N2/c15-13-14(16)18-12-8-10(6-7-11(12)17-13)9-4-2-1-3-5-9/h1-8H |

InChI Key |

ZXOQGJNRLXSBGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(C(=N3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.